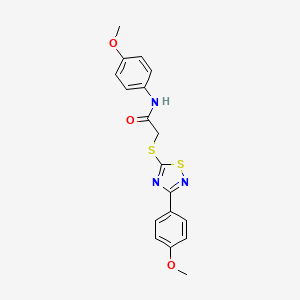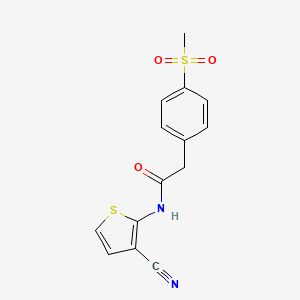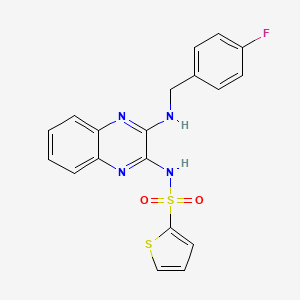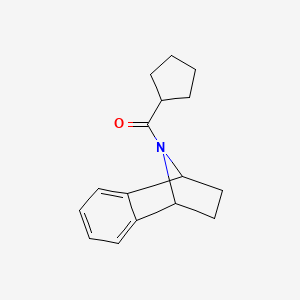![molecular formula C19H21N3O6S B2538244 methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate CAS No. 2034614-54-3](/img/structure/B2538244.png)
methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester, a methoxy group, and a sulfamoyl group attached to a pyridine ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
作用机制
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The presence of the pyrrolidine ring might contribute to the stereochemistry of the molecule, and the non-planarity of the ring might increase the three-dimensional coverage, a phenomenon called "pseudorotation" . These features could influence the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to influence various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The presence of the pyrrolidine ring and other functional groups could potentially influence these properties .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a variety of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate . These factors could include the pH of the environment, the presence of other molecules, and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate typically involves multiple steps, including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions . The starting materials and reagents used in these reactions are carefully selected to ensure high yield and purity of the final product.
Alkylation: The starting material, methyl 4-hydroxy-3-methoxybenzoate, is alkylated using methyl bromoacetate in the presence of a base such as potassium carbonate.
Nitration: The alkylated product undergoes nitration using a nitrating agent like nitric acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a catalyst.
Cyclization: The amine undergoes cyclization to form a pyrrolidine ring.
Chlorination: The pyrrolidine ring is chlorinated using a chlorinating agent like thionyl chloride.
Amination: The chlorinated product is aminated to introduce the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process by providing better control over reaction conditions and minimizing human error.
化学反应分析
Types of Reactions
Methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Nucleophiles: Sodium methoxide, sodium ethoxide.
Major Products
The major products formed from these reactions include hydroxylated derivatives, aminated derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
Methyl 3-hydroxy-4-methoxybenzoate: A similar compound with a hydroxyl group instead of a sulfamoyl group.
2-[(4-methoxy-3-methyl-pyridin-2-yl)methylsulfinyl]-5-pyrrol-1-yl-3H-benzoimidazole: A compound with a similar pyridine and pyrrolidine structure but different functional groups.
Uniqueness
Methyl 4-methoxy-3-({[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}sulfamoyl)benzoate is unique due to its combination of functional groups, which provide it with distinct chemical and biological properties. The presence of the sulfamoyl group, in particular, enhances its potential as a therapeutic agent by increasing its ability to interact with specific molecular targets.
属性
IUPAC Name |
methyl 4-methoxy-3-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-27-15-6-5-14(19(24)28-2)11-16(15)29(25,26)21-12-13-7-8-20-17(10-13)22-9-3-4-18(22)23/h5-8,10-11,21H,3-4,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSLMUWFASGOGOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-(2,5-dimethylphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2538168.png)
![2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole](/img/structure/B2538170.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2538171.png)

![2-[3-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2538173.png)
![Methyl 4-[(3-chloro-4-fluorophenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2538174.png)

![1-[1-(furan-3-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2538181.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pent-4-enamide](/img/structure/B2538182.png)
![1-[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2538184.png)
